![molecular formula C7H6BrFN2 B3038043 (5-Bromo-2-fluorobenzylidene)hydrazine CAS No. 710292-26-5](/img/structure/B3038043.png)
(5-Bromo-2-fluorobenzylidene)hydrazine
Overview
Description
“(5-Bromo-2-fluorobenzylidene)hydrazine” is a chemical compound with the molecular formula C7H6BrFN2 . It has a molecular weight of 217.04 g/mol . The IUPAC name for this compound is (Z)-(5-bromo-2-fluorophenyl)methylidenehydrazine .
Molecular Structure Analysis
The compound has a complex structure with a bromine atom (Br), a fluorine atom (F), and a hydrazine group (N2H2) attached to a benzene ring . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 38.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .Scientific Research Applications
- Application : Researchers have designed a water-soluble fluorescent probe called OCYB based on the intramolecular charge transfer (ICT) mechanism. OCYB exhibits high selectivity for N₂H₄ and can detect it in environmental water samples and organisms. The probe’s limit of detection (LOD) is 78 nM in the DMSO-HEPES system .
- Application : Researchers have developed a practical industrial process for synthesizing this compound from cheap and readily available dimethyl terephthalate. This scale-up process is essential for drug development .
- Application : Modern techniques such as FTIR, 1H-NMR, 13C-NMR, and MS are used to characterize the synthesized derivatives of (E)-(5-Bromo-2-fluorophenyl)methylidenehydrazine .
- Application : Researchers study the reaction kinetics of hydrazine-based fuels, including (E)-(5-Bromo-2-fluorophenyl)methylidenehydrazine, to optimize their performance and safety .
- Application : Novel hydrazine-based sensors, such as BPPIH and BPBIH, exhibit sensitivity in specific pH ranges. For example, BPPIH acts as a highly sensitive pH sensor in a DMSO-water solvent mixture .
Fluorescent Probes for Hydrazine Detection
Industrial Process Scale-Up
Structural Characterization
Reaction Kinetics of Hydrazine-Based Fuels
Chromogenic and Fluorescent Sensors
Environmental Monitoring and Safety
Future Directions
properties
IUPAC Name |
(E)-(5-bromo-2-fluorophenyl)methylidenehydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2/b11-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVFYOCVDCKCFM-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluorobenzylidene)hydrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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